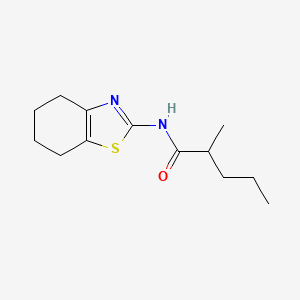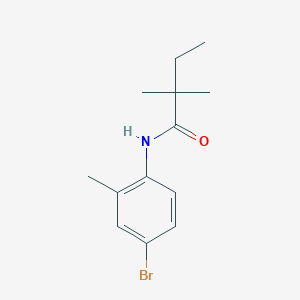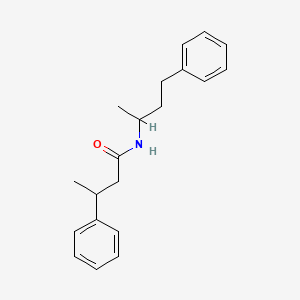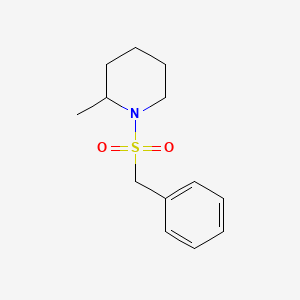![molecular formula C16H16N2O5S B11173516 4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11173516.png)
4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfamoylphenyl group, a carbamoylphenyl group, and an acetate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylbenzylamine with phenyl isocyanate to form the intermediate 4-{[(4-sulfamoylphenyl)methyl]carbamoyl}phenylamine. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes and proteins, modulating their activity. The compound may also affect cellular pathways by binding to receptors or altering signal transduction processes.
Comparison with Similar Compounds
- 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL METHYL ESTER
- 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ETHYL ESTER
Comparison: Compared to its similar compounds, 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific acetate group, which can influence its reactivity and solubility. This uniqueness makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-[(4-sulfamoylphenyl)methylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)23-14-6-4-13(5-7-14)16(20)18-10-12-2-8-15(9-3-12)24(17,21)22/h2-9H,10H2,1H3,(H,18,20)(H2,17,21,22) |
InChI Key |
DRRJWRISAOCWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]oxolane-2-carboxamide](/img/structure/B11173436.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B11173439.png)
![3-[(2-methylpropanoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B11173456.png)
![1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11173463.png)
![N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11173467.png)
![2-[(methoxyacetyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11173472.png)

![4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173480.png)


![Ethyl 2-[(3,4-dimethylphenyl)formamido]acetate](/img/structure/B11173488.png)
![1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173494.png)
![2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B11173495.png)

